2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one
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Overview
Description
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable cyclopropylating agent under controlled conditions. For instance, the reaction of cyclopentenone with 2,2-dimethylcyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone moiety to cyclopentanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2,3-Dimethylcyclopent-2-en-1-one: Another derivative with methyl groups instead of the cyclopropyl group.
Cyclohexenone: A six-membered ring analog with different reactivity and properties.
Uniqueness
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
CAS No. |
62716-62-5 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-8(10)7-4-3-5-9(7)11/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
UZZPADRNVDEHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CCCC2=O)C |
Origin of Product |
United States |
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